molecular formula C9H20ClN B13566714 2-Ethylazocane hydrochloride

2-Ethylazocane hydrochloride

Cat. No.: B13566714
M. Wt: 177.71 g/mol
InChI Key: TUGLWGZAMFRUNF-UHFFFAOYSA-N
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Description

2-Ethylazocane hydrochloride is a chemical compound that belongs to the class of azocanes, which are eight-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylazocane hydrochloride typically involves the preparation of 2-ethylaniline, which is then converted into the desired azocane structure. One common method starts with the diazotization of 2-ethylaniline using hydrochloric acid and sodium nitrite at low temperatures. The resulting diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethylazocane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the azocane ring is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like hydroxylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azocane derivatives.

Scientific Research Applications

2-Ethylazocane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Ethylazocane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethylazocane hydrochloride include other azocane derivatives and nitrogen-containing heterocycles such as piperidines and imidazoles .

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it an important subject of study in chemistry, biology, and medicine

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

2-ethylazocane;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-2-9-7-5-3-4-6-8-10-9;/h9-10H,2-8H2,1H3;1H

InChI Key

TUGLWGZAMFRUNF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCCN1.Cl

Origin of Product

United States

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